N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloropyridinyl group attached to a phenyl ring through an ether linkage, and a dimethylurea moiety. Its molecular formula is C14H14ClN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step organic synthesis process. One common method includes the reaction of 3-chloropyridine-2-ol with 4-nitrophenyl chloroformate to form an intermediate, which is then reacted with N,N-dimethylurea under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N-methylurea
- N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-diethylurea
- N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea
Uniqueness
N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chloropyridinyl group and dimethylurea moiety provide a distinct reactivity profile compared to similar compounds, making it valuable in various research and industrial applications.
Properties
CAS No. |
57191-23-8 |
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Molecular Formula |
C14H14ClN3O2 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-[4-(3-chloropyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14ClN3O2/c1-18(2)14(19)17-10-5-7-11(8-6-10)20-13-12(15)4-3-9-16-13/h3-9H,1-2H3,(H,17,19) |
InChI Key |
RLLVMQVZOSXLHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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